molecular formula C22H26N4O3S2 B1238722 1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone

1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone

Cat. No. B1238722
M. Wt: 458.6 g/mol
InChI Key: XGRVTGGGERDOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone is a substituted aniline and a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Application in Tuberculosis Research

  • Synthesis Techniques : Research has focused on synthesizing new 1,3,4-thiadiazole derivatives and testing them for potential applications, including against tuberculosis based on molecular docking studies (Abdelall, 2014).

Influence of Temperature and Solvents

  • Molecular Interactions : The influence of temperature and solvents on the molecular interactions of Benzotriazole substituted 1,3,4-thiadiazole derivatives has been studied, providing insights into their thermo-acoustical parameters (Godhani, Mulani, & Mehta, 2019).

Novel Synthesis Approaches

  • Efficient Synthesis Methods : There are reports on novel and efficient approaches for synthesizing aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives using interesting mechanisms involving internal nucleophilic substitution (Tahtaci & Aydin, 2019).

One-Pot Synthesis Techniques

  • Facile Synthesis Methods : Studies have developed facile one-pot synthesis methods for highly functionalized dialkyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate derivatives (Iravani & Esmaeili, 2020).

Alternative Synthesis Pathways

  • Overcoming Secondary Product Formation : An alternative synthesis approach was developed for pyrrole-1,3,4-thiadiazoles of pharmacological interest to overcome the formation of secondary products (Bijev & Prodanova, 2004).

Photodynamic Therapy Applications

  • Cancer Treatment : New zinc phthalocyanine derivatives with high singlet oxygen quantum yields have been synthesized, showing potential for use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitubercular and Antifungal Properties

  • Medical Applications : Some novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives have been synthesized and evaluated for their antitubercular and antifungal activities (Syed, Ramappa, & Alegaon, 2013).

properties

Product Name

1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone

Molecular Formula

C22H26N4O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

1-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C22H26N4O3S2/c1-14-11-19(15(2)26(14)12-18-5-4-10-29-18)20(27)13-30-22-25-24-21(31-22)23-16-6-8-17(28-3)9-7-16/h6-9,11,18H,4-5,10,12-13H2,1-3H3,(H,23,24)

InChI Key

XGRVTGGGERDOOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C(=O)CSC3=NN=C(S3)NC4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone
Reactant of Route 4
Reactant of Route 4
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1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone

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